3-hydroxy-N-[27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide
Overview
Description
Quinaldopeptin is a novel antibiotic belonging to the quinomycin family. It was isolated from the culture of the bacterium Streptoverticillium album strain Q132-6. This compound is a symmetric cyclic peptide linked only by peptide bonds, differing from other antibiotics in the quinomycin family by the absence of an ester linkage. Quinaldopeptin exhibits strong in vitro antimicrobial and cytotoxic activity and has shown significant potential in prolonging the survival time of mice inoculated with murine tumors .
Mechanism of Action
Target of Action
Quinaldopeptin, a quinomycin antibiotic, primarily targets DNA . The symmetric cyclic peptide structure of Quinaldopeptin contains two intercalating naphtyl moieties, which produce a bis-intercalation of DNA base pairs . This interaction with DNA is crucial for its antimicrobial and cytotoxic activities .
Mode of Action
Quinaldopeptin interacts with its target, DNA, by bis-intercalating into the DNA base pairs . This bis-intercalation creates DNA crosslinks, which disturb natural DNA processes . The disruption of these processes is what gives Quinaldopeptin its potent antimicrobial and cytotoxic effects .
Biochemical Pathways
This disruption can lead to cell death, which is why Quinaldopeptin exhibits strong antimicrobial and cytotoxic activity .
Pharmacokinetics
Given its potent in vitro activity, it can be inferred that the compound has sufficient bioavailability to exert its effects .
Result of Action
Quinaldopeptin has been shown to have strong in vitro antimicrobial and cytotoxic activity . It significantly prolongs the survival time of mice inoculated with a murine tumor . This suggests that Quinaldopeptin’s interaction with DNA and the subsequent disruption of normal cellular processes result in the death of microbial cells and cancer cells .
Biochemical Analysis
Biochemical Properties
Quinaldopeptin is a symmetric cyclic peptide comprised of 2 mol each of 3-hydroxyquinaldic acid, glycine, sarcosine, and α,β-diaminobutyric acid, and 4 mol of pipecolic acid . It distinctly differs from the known compounds by the lack of an ester linkage
Cellular Effects
Quinaldopeptin has been found to have strong cytotoxic activity against cultured B16 melanoma cells
Molecular Mechanism
It is known that quinomycin antibiotics, to which Quinaldopeptin belongs, act by noncovalently binding to the DNA double helix . They are DNA bisintercalators, compounds that bind reversibly to the DNA duplex by inserting a pair of aromatic ring groups in between adjacent base pairs of the DNA .
Dosage Effects in Animal Models
Quinaldopeptin has been found to significantly prolong the survival time of mice inoculated with a murine tumor
Preparation Methods
Synthetic Routes and Reaction Conditions: . The linear decapeptide is synthesized using standard peptide coupling reagents and conditions, ensuring the correct sequence and stereochemistry of the amino acids.
Industrial Production Methods: Quinaldopeptin is produced industrially through the fermentation of Streptoverticillium album strain Q132-6. The antibiotic is recovered from the fermentation broth by solvent extraction and purified by chromatography . This method ensures a high yield and purity of the compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Quinaldopeptin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create analogues for further study.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides to introduce new substituents.
Major Products Formed: The major products formed from these reactions include various analogues of quinaldopeptin with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Quinaldopeptin has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of cyclic peptides.
Biology: Quinaldopeptin’s strong antimicrobial and cytotoxic activities make it a valuable tool for studying bacterial resistance and cancer cell biology.
Industry: Quinaldopeptin’s unique structure and biological activity make it a candidate for developing new antibiotics and anticancer drugs.
Comparison with Similar Compounds
- Echinomycin
- Thiocoraline
- Sandramycin
Quinaldopeptin’s distinct structure and strong biological activity make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-hydroxy-N-[27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H78N14O14/c1-35-51(69-59(87)53-45(77)29-37-17-5-7-19-39(37)67-53)61(89)75-27-15-11-21-41(75)55(83)63-31-47(79)72(4)34-50(82)74-26-14-10-24-44(74)58(86)66-36(2)52(70-60(88)54-46(78)30-38-18-6-8-20-40(38)68-54)62(90)76-28-16-12-22-42(76)56(84)64-32-48(80)71(3)33-49(81)73-25-13-9-23-43(73)57(85)65-35/h5-8,17-20,29-30,35-36,41-44,51-52,77-78H,9-16,21-28,31-34H2,1-4H3,(H,63,83)(H,64,84)(H,65,85)(H,66,86)(H,69,87)(H,70,88) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPSHYPQCJYONU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N3CCCCC3C(=O)NC(C(C(=O)N4CCCCC4C(=O)NCC(=O)N(CC(=O)N5CCCCC5C(=O)N1)C)NC(=O)C6=NC7=CC=CC=C7C=C6O)C)C)NC(=O)C8=NC9=CC=CC=C9C=C8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H78N14O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1243.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130743-07-6 | |
Record name | Quinaldopeptin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130743076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.